Cas no 13002-65-8 ((E)-Tamoxifen)

(E)-Tamoxifen is a selective estrogen receptor modulator (SERM) primarily used in the treatment and prevention of estrogen receptor-positive breast cancer. Its key advantage lies in its ability to competitively inhibit estrogen binding to receptors, thereby suppressing tumor growth in hormone-sensitive cancers. The (E)-isomer exhibits higher binding affinity and pharmacological activity compared to the (Z)-isomer, ensuring improved therapeutic efficacy. It is also utilized in research for studying estrogen receptor pathways due to its well-characterized mechanism of action. The compound demonstrates good oral bioavailability and a predictable pharmacokinetic profile, making it a reliable option for clinical and investigative applications. Stability and purity are critical for consistent performance in both therapeutic and research settings.
(E)-Tamoxifen structure
(E)-Tamoxifen structure
商品名:(E)-Tamoxifen
CAS番号:13002-65-8
MF:C26H29NO
メガワット:371.51456
MDL:MFCD00198012
CID:147441

(E)-Tamoxifen 化学的及び物理的性質

名前と識別子

    • Ethanamine,2-[4-[(1E)-1,2-diphenyl-1-buten-1-yl]phenoxy]-N,N-dimethyl-
    • (E)-Tamoxifen
    • 2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine
    • N-DIMETHYL-2-(P-(1,2-DIPHENYL-1-BUTENYL)PHENOXY)- (E)-ETHYLAMIN
    • BRN 2062021
    • cis-Tamoxifen
    • Ethanamine, 2-(4-(1,2-diphenyl-1-butenyl)phenoxy)-N,N-dimethyl-, (E)-
    • Ethylamine, N,N-dimethyl-2-(p-(1,2-diphenyl-1-butenyl)phenoxy)-, (E)-
    • Tamoxifen (E)
    • Tamoxifen EP Impurity A
    • (E)-α-[4-[2-(Dimethylamino)ethoxy]phenyl]-β-ethylstilbene
    • 2-[p-(1,2-Diphenyl-1-butenyl)phenoxy]-N,N-diMethyl-ethylaMine
    • (E)-1,2-Diphenyl-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-butene
    • N,N-Dimethyl-2-[p-[(E)-1,2-diphenyl-1-butenyl]phenoxy]ethanamine
    • N,N-Dimethyl-2-[4-[(E)-1,2-diphenyl-1-butenyl]phenoxy]ethanamine
    • 2-[4-[(E)-1,2-Diphenyl-1-butenyl]phenoxy]-N,N-dimethylethaneamine
    • 2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethyl-ethanamine
    • MDL: MFCD00198012
    • インチ: InChI=1S/C26H29NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3/b26-25+
    • InChIKey: NKANXQFJJICGDU-OCEACIFDSA-N
    • ほほえんだ: C1(/C(/C2C=CC(OCCN(C)C)=CC=2)=C(\C2C=CC=CC=2)/CC)C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 368.25056

じっけんとくせい

  • 密度みつど: 1.0630 (rough estimate)
  • ゆうかいてん: 72-74° from methanol
  • ふってん: 501.18°C (rough estimate)
  • 屈折率: 1.6000 (estimate)
  • PSA: 0

(E)-Tamoxifen 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
T006010-25mg
(E)-Tamoxifen
13002-65-8
25mg
$1850.00 2023-05-17
TRC
T006010-5mg
(E)-Tamoxifen
13002-65-8
5mg
$ 634.00 2023-09-06
eNovation Chemicals LLC
D699490-30mg
(E)-Tamoxifen
13002-65-8 95%
30mg
$1025 2024-08-03
SHENG KE LU SI SHENG WU JI SHU
sc-474053-1 mg
(E)-Tamoxifen,
13002-65-8
1mg
¥4,475.00 2023-07-10
eNovation Chemicals LLC
D699490-25mg
(E)-Tamoxifen
13002-65-8 95%
25mg
$985 2025-02-18
eNovation Chemicals LLC
D699490-30mg
(E)-Tamoxifen
13002-65-8 95%
30mg
$1025 2025-02-19
TRC
T006010-2.5mg
(E)-Tamoxifen
13002-65-8
2.5mg
$ 362.00 2023-09-06
eNovation Chemicals LLC
D699490-25mg
(E)-Tamoxifen
13002-65-8 95%
25mg
$985 2025-02-19
A2B Chem LLC
AE40006-10mg
2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethyl-ethanamine
13002-65-8
10mg
$400.00 2024-04-20
eNovation Chemicals LLC
D699490-30mg
(E)-Tamoxifen
13002-65-8 95%
30mg
$1025 2025-02-18

(E)-Tamoxifen 関連文献

(E)-Tamoxifenに関する追加情報

Comprehensive Guide to (E)-Tamoxifen (CAS No. 13002-65-8): Mechanism, Applications, and Research Insights

(E)-Tamoxifen (CAS No. 13002-65-8) is a selective estrogen receptor modulator (SERM) widely recognized for its therapeutic and research applications. This compound, a stereoisomer of tamoxifen, has garnered significant attention due to its unique pharmacological profile. With the rise of precision medicine and hormone-related research, (E)-Tamoxifen remains a focal point in discussions about breast cancer treatment, endocrine therapy, and molecular targeting.

The CAS No. 13002-65-8 specifically refers to the (E)-isomer of tamoxifen, which exhibits distinct biological activity compared to its (Z)-counterpart. Researchers and clinicians often explore its role in estrogen receptor modulation, particularly in ER-positive breast cancer. Recent studies highlight its potential in combination therapies and adjuvant treatment protocols, aligning with current trends in personalized oncology.

One of the most searched questions about (E)-Tamoxifen revolves around its mechanism of action. Unlike conventional hormone therapies, it acts as a competitive antagonist of estrogen receptors in breast tissue while functioning as a partial agonist in other tissues. This duality makes it invaluable for both cancer prevention and bone density preservation, topics frequently queried in medical forums and search engines.

In the context of cancer research trends, (E)-Tamoxifen is often compared to newer SERMs and aromatase inhibitors. Users actively search for comparisons like "Tamoxifen vs. Anastrozole" or "SERM efficacy in metastatic cancer," reflecting the demand for evidence-based insights. Its metabolite, 4-hydroxytamoxifen, is also a hot topic due to its higher receptor affinity.

From a biochemical perspective, the CAS 13002-65-8 compound demonstrates remarkable stability and bioavailability. Laboratory protocols frequently cite its use in cell culture studies and in vivo models, especially when investigating estrogen-dependent gene expression. The compound's molecular structure (C26H29NO) allows for precise interactions with ERα and ERβ subtypes, a detail often emphasized in pharmacology textbooks.

Emerging discussions in digital health communities focus on (E)-Tamoxifen's repurposing potential. Searches for "Tamoxifen in neurodegenerative diseases" or "SERMs in autoimmune disorders" have surged, highlighting its pleiotropic effects. This aligns with the growing interest in drug repositioning strategies to accelerate therapeutic development.

Quality control of CAS No. 13002-65-8 materials is another trending subject, with analytical techniques like HPLC purity testing and isomeric composition analysis being frequently referenced. Manufacturers and researchers prioritize isomer-specific activity data, as even minor variations can impact experimental outcomes in signal transduction studies.

For those investigating hormone receptor pathways, (E)-Tamoxifen serves as a critical tool compound. Its ability to modulate transcriptional activity without inducing full receptor activation makes it indispensable for mechanistic studies. Recent publications emphasize its utility in CRISPR-based screening of estrogen-responsive genes.

Environmental scientists have also examined Tamoxifen derivatives through the lens of green chemistry, with searches increasing for "biodegradable SERMs" and "eco-friendly synthesis." While 13002-65-8 itself isn't classified as hazardous, sustainable production methods remain a key industry focus.

In summary, (E)-Tamoxifen (CAS No. 13002-65-8) continues to be a cornerstone in both clinical and research settings. Its multifaceted applications—from oncology benchmarks to molecular probes—ensure its relevance in contemporary biomedical discourse. As search patterns evolve toward precision oncology and translational research, this compound maintains its status as an essential reference molecule.

おすすめ記事

推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd